molecular formula C7H7Cl2NO B1428295 2,6-Dichloro-3-methoxymethyl-pyridine CAS No. 1330763-31-9

2,6-Dichloro-3-methoxymethyl-pyridine

Cat. No. B1428295
M. Wt: 192.04 g/mol
InChI Key: ARVOVELGMKVUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-methoxymethyl-pyridine (CAS Number: 1330763-31-9) is a heterocyclic compound that belongs to the class of pyridines . It has a molecular weight of 192.04 .


Molecular Structure Analysis

The InChI code for 2,6-Dichloro-3-methoxymethyl-pyridine is 1S/C7H7Cl2NO/c1-11-4-5-2-3-6(8)10-7(5)9/h2-3H,4H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

2,6-Dichloro-3-methoxymethyl-pyridine is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

2,6-Dichloro-3-methoxymethyl-pyridine serves as a crucial intermediate in the synthesis of various pyridine derivatives, exhibiting unique structural and spectral properties. For instance, Tranfić et al. (2011) synthesized and analyzed 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, revealing interesting structural features through X-ray diffraction, spectroscopic methods, and solvatochromic studies. This compound showed distinctive intermolecular interactions and spectral properties, different from its structurally similar counterparts (Tranfić et al., 2011).

Coordination Chemistry and Complex Formation

Pyridine derivatives, including those related to 2,6-Dichloro-3-methoxymethyl-pyridine, are pivotal in forming coordination complexes with metals. Halcrow (2005) emphasized the versatility of 2,6-di(pyrazol-1-yl)pyridine and related ligands in forming complexes with unique properties. These complexes have applications ranging from luminescent biological sensors to iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).

Synthesis of Pyridine Carboxylic Acids

2,6-Dichloro-3-methoxymethyl-pyridine can also be used in synthesizing pyridine carboxylic acids. Fang (2008) described an improved process for preparing pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid, demonstrating the compound's significance in various chemical synthesis pathways (Fang, 2008).

Antibacterial and Antifungal Activities

Certain pyridine derivatives synthesized from 2,6-Dichloro-3-methoxymethyl-pyridine show promising antibacterial and antifungal activities. Bhuva et al. (2015) synthesized and tested the biological activity of some pyridine nucleus derivatives against various bacteria and fungi, highlighting their potential in medical and agricultural applications (Bhuva et al., 2015).

Luminescent Properties and Biological Imaging

Pyridine derivatives have been utilized in synthesizing luminescent compounds with potential applications in biological imaging. Xiao et al. (2011) synthesized novel ligands containing pyridine-2,6-dicarboxylic acid unit and their complexes with Eu(III), Tb(III) ions, demonstrating strong luminescence and potential application in cell imaging (Xiao et al., 2011).

Catalytic Applications

Complexes formed from pyridine derivatives have been explored for catalytic applications, such as in ring-opening polymerization of lactides and caprolactone. Kireenko et al. (2015) synthesized aluminum complexes based on substituted pyridine dialcohols, demonstrating their use as initiators in the polymerization process with controlled characteristics (Kireenko et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2,6-dichloro-3-(methoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-4-5-2-3-6(8)10-7(5)9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVOVELGMKVUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284880
Record name 2,6-Dichloro-3-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-methoxymethyl-pyridine

CAS RN

1330763-31-9
Record name 2,6-Dichloro-3-(methoxymethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330763-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-3-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-3-methoxymethyl-pyridine
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-3-methoxymethyl-pyridine
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-3-methoxymethyl-pyridine
Reactant of Route 4
Reactant of Route 4
2,6-Dichloro-3-methoxymethyl-pyridine
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-3-methoxymethyl-pyridine
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-3-methoxymethyl-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.